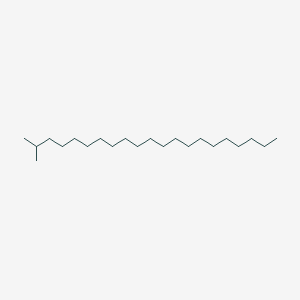

2-Methylhenicosane

描述

属性

IUPAC Name |

2-methylhenicosane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H46/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(2)3/h22H,4-21H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQMPJOXNMWUULP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90336027 | |

| Record name | Heneicosane, 2-methyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90336027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1560-82-3 | |

| Record name | Heneicosane, 2-methyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90336027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthetic Pathways and Metabolic Transformations of 2 Methylhenicosane

Proposed Biosynthetic Routes for Long-Chain Branched Alkanes

The primary route for the synthesis of long-chain alkanes, including branched variants like 2-methylhenicosane, is an extension of the fatty acid synthesis (FAS) system. This pathway involves the elongation of a fatty acid chain to the desired length, followed by a terminal conversion process to produce the hydrocarbon.

The carbon backbone of 2-methylhenicosane is assembled through a series of elongation cycles that extend a fatty acid precursor. The introduction of a methyl branch, such as the one at the C-2 position of 2-methylhenicosane, typically occurs during this elongation phase.

The biosynthesis of branched-chain alkanes utilizes the same fundamental Type II Fatty Acid Synthesis (FAS) system as straight-chain alkanes. sysbio.se The key difference lies in the incorporation of specific branched starter or extender units. For a 2-methyl branch, the process would likely involve the substitution of a standard two-carbon extender unit, malonyl-CoA, with a methylated equivalent, methylmalonyl-CoA. This specialized substrate is incorporated into the growing acyl chain by the β-ketoacyl-ACP synthase (KAS) enzyme of the FAS complex. nih.gov

Studies in various insects have shown that the carbon skeletons of amino acids such as valine, isoleucine, and methionine, as well as succinate, can serve as precursors for methylmalonyl-CoA, which is then incorporated into branched hydrocarbons. foodb.ca For 2-methylhenicosane, this suggests that a propionyl-CoA starter unit (derived from sources like isoleucine or valine) is elongated with multiple malonyl-CoA units, and a final methylmalonyl-CoA unit is added to create the characteristic branched structure. Following the introduction of the methyl group, the elongation process continues until the full 22-carbon backbone is assembled.

The biogenesis of 2-methylhenicosane is intrinsically linked to the central fatty acid synthesis pathways. The core machinery of FAS, which is responsible for producing C16 and C18 fatty acids for various cellular needs, provides the foundational enzymes and the acyl carrier protein (ACP) required for chain elongation. nih.gov

Elongation and Methylation Mechanisms in Lipid Metabolism

Enzymatic Systems and Genetic Regulation in 2-Methylhenicosane Biogenesis

The conversion of the fully elongated, branched fatty acid precursor into the final alkane is a critical step managed by specific enzymatic systems. In cyanobacteria, this is a two-step process catalyzed by an acyl-ACP reductase (AAR) and an aldehyde-deformylating oxygenase (ADO). nih.govresearchgate.net In plants, a similar pathway exists in the endoplasmic reticulum, involving a fatty acyl-CoA reductase (FAR) and an aldehyde decarbonylase, encoded by genes such as CER3 and CER1, respectively. researchgate.net

For 2-methylhenicosane, the likely precursor, 2-methylhenicosanoic acid (as an acyl-CoA or acyl-ACP thioester), is first reduced to 2-methylhenicosanal (an aldehyde). This reaction is catalyzed by a fatty acyl-CoA/ACP reductase. sysbio.seresearchgate.net Subsequently, the aldehyde undergoes decarbonylation—the removal of the carbonyl carbon—to yield the C22 alkane, 2-methylhenicosane. This final step is catalyzed by an aldehyde decarbonylase. sysbio.seresearchgate.net

The genetic regulation of this process is complex and ensures that hydrocarbon production is coordinated with developmental and environmental cues. In plants, the expression of key genes like CER1 and CER3 is controlled by transcription factors that regulate wax biosynthesis. researchgate.net For example, post-transcriptional gene silencing mechanisms have been shown to regulate CER3 expression, providing a layer of control over alkane production. researchgate.net In cyanobacteria, the genes for AAR and ADO are often found in a gene cluster, sometimes alongside genes for fatty acid metabolism, suggesting a coordinated transcriptional regulation. nih.gov While the specific enzymes and regulatory networks for 2-methylhenicosane have not been identified, it is expected that they follow these conserved models.

Metabolic Precursors and Intermediates

The synthesis of 2-methylhenicosane relies on a supply of specific precursor molecules derived from central metabolism. The pathway highlights key intersections with other major lipid metabolic routes, including sphingolipid and carboxylic acid metabolism.

A direct metabolic pathway converting sphingolipids to branched alkanes like 2-methylhenicosane has not been established. However, their biosynthetic pathways are linked through shared precursors and intermediates, suggesting a metabolic relationship centered on the pool of very-long-chain fatty acids (VLCFAs) and fatty aldehydes.

Sphingolipid biosynthesis begins with the condensation of serine and a fatty acyl-CoA, typically palmitoyl-CoA, to form a long-chain base. nih.govnih.gov This base is then acylated with a VLCFA to produce ceramide, the core of most sphingolipids. nih.govnih.gov The synthesis of these necessary VLCFAs occurs in the endoplasmic reticulum via elongase enzymes, the same system that produces the precursors for long-chain alkanes. libretexts.org

Furthermore, a key intersection occurs at the level of fatty aldehydes. While fatty aldehydes are intermediates in alkane biosynthesis (the product of FAR and substrate for decarbonylase), they are also produced during the catabolism of sphingolipids. Specifically, the breakdown of sphingosine-1-phosphate by sphingosine-1-phosphate lyase yields a fatty aldehyde (e.g., hexadecenal). sysbio.se This creates a metabolic branch point where fatty aldehydes can either be channeled towards alkane synthesis or be oxidized to fatty acids or reduced to fatty alcohols by other enzymes. Therefore, the biosynthesis of 2-methylhenicosane competes with sphingolipid metabolism for the pool of VLCFAs and intersects at the critical fatty aldehyde intermediate stage.

The most direct metabolic precursor to 2-methylhenicosane is its corresponding very-long-chain fatty acid (VLCFA), 2-methylhenicosanoic acid. The conversion of a carboxylic acid to an alkane with one fewer carbon atom is a well-documented terminal step in hydrocarbon biosynthesis. researchgate.netresearchgate.net

The process begins with the activation of 2-methylhenicosanoic acid to its thioester derivative, typically 2-methylhenicosanoyl-CoA or 2-methylhenicosanoyl-ACP. This activation is essential for the subsequent enzymatic reactions. The activated fatty acid is then subjected to a two-step conversion:

Reduction to Aldehyde : A fatty acyl-CoA or acyl-ACP reductase (FAR) catalyzes the reduction of the thioester to the corresponding aldehyde, 2-methylhenicosanal. sysbio.seresearchgate.net

Decarbonylation to Alkane : An aldehyde decarbonylase (like CER1 in plants or ADO in cyanobacteria) acts on 2-methylhenicosanal, removing the aldehyde group's carbonyl carbon (as carbon monoxide in plants or formate (B1220265) in cyanobacteria) to produce the final C22 hydrocarbon, 2-methylhenicosane. sysbio.seresearchgate.net

This derivation from a specific carboxylic acid highlights the final tailoring step in the biosynthesis of this branched alkane, converting a functionalized fatty acid into a stable, non-polar hydrocarbon.

Relationship to Long-Chain Bases and Sphingolipid Metabolism

Comparative Biosynthetic Strategies Across Diverse Biological Kingdoms

The biosynthesis of 2-methylhenicosane and other methyl-branched cuticular hydrocarbons (CHCs) is a fascinating example of convergent evolution, where different biological kingdoms have developed distinct yet functionally analogous biochemical pathways to produce these vital compounds. While the general strategy involves the elongation of fatty acid precursors followed by a terminal modification step, the specific enzymes and mechanisms employed vary significantly between insects, plants, and microorganisms. These differences reflect the unique evolutionary pressures and metabolic contexts of each kingdom.

The foundational steps of CHC biosynthesis are broadly conserved, originating from primary fatty acid metabolism. researchgate.netbiorxiv.org In most organisms, the process begins with the de novo synthesis of C16 and C18 fatty acids in the plastids (in plants) or cytoplasm, catalyzed by Fatty Acid Synthase (FAS). frontiersin.org These initial fatty acids are then transported to the endoplasmic reticulum for further elongation. frontiersin.orgmsu.edu

The creation of methyl-branched chains, such as the one in 2-methylhenicosane, typically involves the substitution of a standard two-carbon donor, malonyl-CoA, with methylmalonyl-CoA during the fatty acid elongation process. researchgate.netresearchgate.net The methylmalonyl-CoA itself is often derived from the catabolism of branched-chain amino acids like valine, isoleucine, or leucine, or from propionate. usda.govnih.gov For instance, studies in the housefly, Musca domestica, have shown that valine serves as a precursor for the methylmalonate used in branched alkane synthesis. nih.gov

Following the formation of the very-long-chain acyl-CoA (VLCFA-CoA) precursor, the pathways diverge more significantly, particularly in the final step that converts a fatty aldehyde intermediate into a hydrocarbon.

Insects have evolved a highly specific and efficient system for CHC production, which is crucial for their survival on land. pnas.org The key steps are:

Elongation: A series of elongase enzymes extend the fatty acyl-CoA chain. researchgate.net

Reduction: A fatty acyl-CoA reductase (FAR) converts the VLCFA-CoA to a very-long-chain aldehyde. researchgate.net

Decarbonylation: The final and defining step in insects is an oxidative decarbonylation reaction. This is catalyzed by a specialized cytochrome P450 enzyme belonging to the CYP4G family. pnas.org This enzyme cleaves the aldehyde, releasing the hydrocarbon (one carbon shorter than the aldehyde) and carbon dioxide (CO2). pnas.org This P450-mediated pathway is a unique evolutionary innovation in insects, enabling them to produce the vast diversity of CHCs that serve as waterproofing agents and chemical signals. pnas.orgoup.com

Plants also cover their aerial surfaces with a waxy cuticle rich in hydrocarbons to prevent water loss and protect against environmental stressors. oup.comrroij.com Their biosynthetic strategy, while similar in principle to that of insects, employs a different set of enzymes for the final conversion.

Elongation: Like insects, plants use a fatty acid elongase complex to produce VLCFA-CoAs. frontiersin.orgmsu.edurroij.com Key components include the β-ketoacyl-CoA synthase (KCS), such as CER6 in Arabidopsis. nih.gov

Alkane Formation: The plant pathway involves a two-step process where the VLCFA-CoA is first reduced to an aldehyde and then decarbonylated to form an alkane. frontiersin.orgoup.com This is often referred to as the decarbonylation pathway. The key enzymes, CER3 (a reductase) and CER1 (an aldehyde-decarbonylase), are thought to form a complex that catalyzes the conversion of the acyl-CoA to the final alkane. nih.gov Crucially, the plant decarbonylase, CER1, is not a P450 enzyme, distinguishing it from the insect pathway. pnas.org It is believed to be a non-heme, non-diiron metalloenzyme. pnas.org

Microorganisms exhibit the most diverse strategies for hydrocarbon biosynthesis, reflecting their vast metabolic capabilities.

Cyanobacteria: These photosynthetic bacteria utilize a non-heme diiron decarbonylase. This enzyme acts on a fatty aldehyde intermediate to produce an alkane and formate, a different byproduct than the CO2 released in the insect pathway. pnas.org

Vibrio furnissii: This bacterium presents a novel pathway that deviates from the standard decarbonylation model. It can produce both even- and odd-chain alkanes from fatty acid precursors via a 1-alcohol intermediate. nih.gov The pathway involves the reduction of a fatty acid to an aldehyde, which is then further reduced to an alcohol before finally being converted to an alkane. nih.gov

Jeotgalicoccus species: Certain bacteria in this genus synthesize terminal olefins (1-alkenes) using a unique P450 enzyme from the cyp152 family. This enzyme acts as a fatty acid decarboxylase, converting fatty acids directly into hydrocarbons. asm.org This represents a third distinct biochemical route to hydrocarbon production from fatty acid intermediates. asm.org

The comparative strategies are summarized in the table below, highlighting the key differences in the terminal enzymatic step across these biological kingdoms.

Table 1. Comparative Strategies for Hydrocarbon Biosynthesis

| Feature | Insects | Plants | Cyanobacteria | Vibrio furnissii | Jeotgalicoccus spp. |

|---|---|---|---|---|---|

| Precursor for Methyl Branch | Methylmalonyl-CoA (from amino acids like valine/leucine) usda.govnih.gov | Methylmalonyl-CoA researchgate.net | Methylmalonyl-CoA researchgate.net | Not specified | Not specified |

| Terminal Enzyme | Cytochrome P450 (CYP4G family) pnas.org | CER1/CER3 complex (putative metalloenzyme) pnas.orgnih.gov | Non-heme diiron decarbonylase pnas.org | Reductase acting on a 1-alcohol intermediate nih.gov | Cytochrome P450 (cyp152 family) asm.org |

| Terminal Reaction | Oxidative Decarbonylation pnas.org | Decarbonylation oup.com | Decarbonylation pnas.org | Reduction of Alcohol nih.gov | Decarboxylation asm.org |

| Byproduct of Final Step | Carbon Dioxide (CO2) pnas.org | Carbon Monoxide (CO) (putative) pnas.org | Formate pnas.org | Not applicable | Carbon Dioxide (CO2) asm.org |

| Intermediate | Very-long-chain aldehyde researchgate.netpnas.org | Very-long-chain aldehyde frontiersin.orgoup.com | Fatty aldehyde pnas.org | 1-alcohol nih.gov | Fatty acid asm.org |

These diverse biosynthetic pathways underscore the fundamental importance of hydrocarbons in biology. While the end product—a long-chain alkane like 2-methylhenicosane—may serve a similar protective or communicative function, the evolutionary routes taken to achieve its synthesis are remarkably varied. This diversity provides a rich field for biochemical exploration and potential biotechnological application, for instance, in the engineered production of biofuels. nih.gov

Chemical Synthesis Strategies and Derivatization Methodologies for 2 Methylhenicosane Analogs

Total Synthesis Approaches for Branched Hydrocarbons

The total synthesis of saturated hydrocarbons, particularly those with specific branching and chirality, involves multi-step sequences that build a carbon skeleton, often concluding with a reduction step to yield the final alkane. byjus.com These strategies are designed to be convergent and efficient, providing access to structurally pure compounds for use as analytical standards or in biological assays.

The introduction of a chiral center, such as the C2 position in (R)- or (S)-2-methylhenicosane, requires stereoselective synthesis methods. Asymmetric synthesis is a branch of organic synthesis that focuses on introducing one or more chiral elements into a molecule. These approaches are critical when the biological or material properties of a compound are dependent on its specific stereoisomer.

Key strategies in stereoselective synthesis include:

Use of Chiral Auxiliaries: A chiral auxiliary is a temporary molecular fragment that is attached to a non-chiral starting material to guide a subsequent reaction to produce a specific stereoisomer. After the desired stereocenter is created, the auxiliary is removed. The sulfinyl group, for instance, is a valuable chiral auxiliary used in the stereoselective preparation of a variety of chiral compounds. nih.gov

Asymmetric Catalysis: Chiral catalysts, often complex metal-ligand systems or organocatalysts, can create a chiral product from a non-chiral substrate without being consumed in the reaction. This is a highly efficient method for producing enantiomerically enriched compounds. researchgate.net

Substrate Control: Existing stereocenters within a molecule can direct the formation of new stereocenters. This is particularly relevant in the synthesis of molecules with multiple chiral centers.

A general approach for synthesizing chiral branched hydrocarbons in high configurational purity has been demonstrated for insect semiochemicals like 13-methylhentriacontane (B3260482) and 15-methyltritriacontane, which are structurally analogous to 2-methylhenicosane. nih.gov These syntheses often employ configurationally pure α-methylalkanoic acids as key building blocks to establish the desired stereochemistry. nih.gov

Chiral pool synthesis is a strategy that utilizes readily available, enantiomerically pure natural products as starting materials. wikipedia.org This approach leverages the "collection of abundant enantiopure building blocks provided by nature," such as amino acids, sugars, and terpenes, to efficiently construct complex chiral molecules. wikipedia.org The inherent chirality of the starting material is preserved and transferred throughout the synthetic sequence, avoiding the need for asymmetric reactions or chiral resolutions. wikipedia.org

For the synthesis of methyl-branched alkanes, common chiral pool starting materials include:

(R)- and (S)-citronellal

Methyl (2R)-3-hydroxy-2-methylpropionate and its (S)-enantiomer

An efficient synthesis of stereopure acyclic 1,5-dimethylalkane building blocks, which are components of highly methyl-branched natural products, has been achieved starting from enantiopure methyl 3-hydroxy-2-methylpropionate. researchgate.net This strategy demonstrates how a simple, commercially available chiral molecule can serve as the foundation for constructing complex, long-chain chiral hydrocarbons. researchgate.net

Table 1: Examples of Chiral Pool Precursors and Their Applications

| Chiral Pool Precursor | Typical Application in Synthesis |

| Amino Acids | Generation of enantiopure heterocycles and alkaloids. baranlab.org |

| Terpenes (e.g., α-pinene) | Synthesis of organoborane reagents for asymmetric reactions. wikipedia.org |

| Carbohydrates | Used as a scaffold for building complex, highly functionalized molecules. |

| (–)-Pantolactone | Employed in the synthesis of part of the anticancer agent epothilone. wikipedia.org |

| Methyl 3-hydroxy-2-methylpropionate | Used as a building block for stereopure 1,5-dimethylalkanes. researchgate.net |

Catalytic hydrogenation is a fundamental reaction in organic synthesis and is frequently the final step in the preparation of saturated alkanes from unsaturated precursors like alkenes or alkynes. byjus.comlumenlearning.com The reaction involves the addition of two hydrogen atoms across a double or triple bond, a process that is thermodynamically favorable but requires a catalyst to proceed at a practical rate. lumenlearning.comlibretexts.org

The process typically occurs on the surface of a metal catalyst. The alkene and hydrogen gas are adsorbed onto the catalyst surface, which facilitates the transfer of hydrogen atoms to the carbons of the double bond. libretexts.orgappliedcatalysts.com This mechanism results in the syn-addition of hydrogen, meaning both hydrogen atoms add to the same face of the double bond. lumenlearning.com

Commonly used catalysts for hydrogenation include:

Palladium (Pd): Often supported on carbon (Pd/C), it is a versatile and widely used catalyst. ntu.edu.sg

Platinum (Pt): Used as platinum(IV) oxide (PtO₂, Adams' catalyst) or supported on carbon. byjus.com

Nickel (Ni): Often used in a finely divided form known as Raney nickel. byjus.com

This reaction is crucial for converting a synthetically assembled unsaturated hydrocarbon chain into the final saturated alkane, such as 2-methylhenicosane. appliedcatalysts.com

Table 2: Common Catalysts for Alkene Hydrogenation

| Catalyst | Form | Typical Reaction Conditions |

| Palladium | 5-10% Pd on Carbon (Pd/C) | H₂ gas (balloon or pressure), various solvents (e.g., methanol, ethyl acetate), room temperature. ntu.edu.sg |

| Platinum | Platinum(IV) Oxide (PtO₂) | H₂ gas, various solvents, room temperature. byjus.com |

| Nickel | Raney Nickel | H₂ gas, often requires elevated temperature and pressure. byjus.com |

Advanced Analytical and Spectroscopic Characterization of 2 Methylhenicosane

Chromatographic Separation Techniques

Chromatography is fundamental to isolating 2-methylhenicosane from complex sample matrices, enabling accurate identification and quantification. Due to its high volatility and non-polar nature, gas chromatography is the most effective and widely used separation technique.

Gas chromatography (GC) is a premier technique for analyzing volatile and semi-volatile compounds like 2-methylhenicosane. periodic-table.io In GC, the sample is vaporized and transported through a capillary column by an inert carrier gas, such as helium or nitrogen. periodic-table.iofishersci.ca The separation is based on the differential partitioning of analytes between the mobile gas phase and a stationary phase coated on the column wall. periodic-table.io For alkanes, non-polar stationary phases are typically used, and separation occurs primarily based on boiling point and, to a lesser extent, molecular shape.

The retention of a compound in GC is often expressed by its Kovats Retention Index (RI), which normalizes retention times relative to those of n-alkanes. This allows for inter-laboratory comparison of data. The NIST Mass Spectrometry Data Center reports several experimental Kovats retention indices for 2-methylhenicosane on standard non-polar columns. nih.gov

Table 1: Experimental Kovats Retention Index for 2-Methylhenicosane

| Stationary Phase Type | Reported Retention Index (RI) |

|---|---|

| Standard Non-Polar | 2160 |

| Standard Non-Polar | 2162 |

| Standard Non-Polar | 2163 |

| Standard Non-Polar | 2164 |

| Standard Non-Polar | 2165.2 |

| Standard Non-Polar | 2166 |

Data sourced from the NIST Mass Spectrometry Data Center. nih.gov

For highly complex mixtures containing numerous alkane isomers, one-dimensional GC may not provide sufficient resolution. In such cases, comprehensive two-dimensional gas chromatography (GCxGC) offers significantly enhanced separation power. easychem.orgnih.gov GCxGC utilizes two columns with different stationary phase selectivities (e.g., non-polar in the first dimension and polar in the second) connected via a modulator. nih.gov This allows for the separation of compounds that co-elute in the first dimension to be further separated in the second dimension, providing a highly detailed chemical fingerprint of the sample. easychem.org This technique is particularly advantageous for resolving 2-methylhenicosane from other C22 alkane isomers in intricate biological or geological samples.

High-Performance Liquid Chromatography (HPLC) is a powerful separation technique, though it is less commonly used for non-polar hydrocarbons like 2-methylhenicosane compared to GC. thermofisher.com However, it can be valuable for purity assessment, particularly for removing non-hydrocarbon or more polar impurities. In reversed-phase HPLC (RP-HPLC), a non-polar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of solvents like acetonitrile, methanol, and water. nih.govwikipedia.orgnist.gov Under these conditions, 2-methylhenicosane would be very strongly retained and would require a high proportion of a non-polar organic solvent to elute.

While separating closely related, non-polar structural isomers of alkanes by HPLC is challenging, it can sometimes be achieved by leveraging subtle differences in their shape and interaction with the stationary phase. wikipedia.orgepa.gov The purity of a chromatographic peak, indicating whether a single compound is present, can be assessed using detectors like a photodiode array (PDA) or, more definitively, by coupling the HPLC to a mass spectrometer (LC-MS). nih.gov

Gas Chromatography (GC) and Comprehensive Two-Dimensional Gas Chromatography (GCxGC) for Mixture Analysis

Mass Spectrometry (MS) for Structural Elucidation and Quantification

Mass spectrometry is an indispensable tool for the structural elucidation and sensitive quantification of 2-methylhenicosane. It measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.

When coupled with GC, Electron Ionization (EI) is the most common ionization method for analyzing volatile compounds like 2-methylhenicosane. In the EI source, molecules are bombarded with high-energy electrons (typically 70 eV), causing them to ionize and fragment in a reproducible manner. nih.gov The resulting mass spectrum serves as a molecular fingerprint that can be used for identification by matching against spectral libraries like the NIST/EPA/NIH Mass Spectral Library. sisweb.comjordilabs.com

Long-chain branched alkanes exhibit characteristic fragmentation patterns. The molecular ion (M+•), which for 2-methylhenicosane would be at m/z 310, is often weak or absent. Fragmentation typically occurs at the branch point due to the relative stability of the resulting secondary carbocations. For 2-methylhenicosane, cleavage on either side of the tertiary carbon (C2) would be expected.

Table 2: Predicted Major EI-MS Fragment Ions for 2-Methylhenicosane (C22H46)

| m/z (mass/charge) | Proposed Fragment Structure | Comment |

|---|---|---|

| 310 | [C22H46]+• | Molecular Ion (likely weak or absent) |

| 281 | [C20H41]+ | Loss of an ethyl group ([M-29]) |

| 267 | [C19H39]+ | Loss of a propyl group ([M-43]) |

| 43 | [C3H7]+ | Isopropyl cation, often a prominent peak |

| 57 | [C4H9]+ | Butyl cation, common alkane fragment |

| 71 | [C5H11]+ | Pentyl cation, common alkane fragment |

Fragmentation pattern predicted based on general principles of alkane mass spectrometry and analogy to similar compounds.

Tandem mass spectrometry (MS/MS) provides an additional layer of specificity and is crucial for detecting and quantifying analytes in complex biological or environmental samples. nih.govnih.gov In an MS/MS experiment, a specific precursor ion (e.g., a fragment ion of 2-methylhenicosane from the initial ionization) is selected in the first mass analyzer. nih.gov This ion is then fragmented further in a collision cell, and the resulting product ions are analyzed in a second mass analyzer. nih.govfishersci.ca

This process, particularly in the mode of Selected Reaction Monitoring (SRM), is highly selective and sensitive. For 2-methylhenicosane, one could select a prominent fragment ion (e.g., m/z 281) as the precursor and monitor for a specific, characteristic product ion. This allows for confident identification and quantification even when other compounds with the same nominal mass (isobars) are present in the sample. nih.gov

Metabolomics aims to comprehensively identify and quantify all small molecules (metabolites) within a biological system. Hyphenated chromatography-mass spectrometry techniques are the cornerstone of this field. uni.lu

GC-MS is exceptionally well-suited for the analysis of semi-volatile metabolites like 2-methylhenicosane. nih.gov The high chromatographic resolution of GC separates the complex mixture of metabolites before they are detected and identified by the mass spectrometer. uni.lu Identification is often achieved by comparing the acquired mass spectrum and retention index to entries in extensive databases. jordilabs.comnih.gov

Liquid chromatography-mass spectrometry (LC-MS) is another key metabolomics platform, typically used for analyzing more polar, less volatile, and thermally fragile compounds. nih.govuni.lu While direct analysis of 2-methylhenicosane by LC-MS is less common than by GC-MS, LC-MS provides complementary information, profiling a different suite of metabolites (e.g., lipids, amino acids, organic acids) from the same biological sample. nih.govuni.lu Therefore, in a comprehensive metabolomic study, both GC-MS and LC-MS would likely be employed to achieve the broadest possible coverage of the metabolome, with GC-MS being the designated technique for characterizing compounds like 2-methylhenicosane.

Table 3: Chemical Compounds and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| 2-Methylhenicosane | 528494 |

| 2-Methyleicosane (B74224) | 15123 |

| Hentriacontane | 12410 |

| Dotriacontane | 11008 |

| Helium | 23987 |

| Nitrogen | 947 |

| Hydrogen | 783 |

| Water | 962 |

| Acetonitrile | 6342 |

| Methanol | 887 |

Tandem Mass Spectrometry (MS/MS) for Selective Detection in Complex Matrices

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like 2-methylhenicosane. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within the molecule. acs.orgnih.gov

One-Dimensional (1D) NMR (e.g., ¹³C NMR) Spectral Interpretation

The ¹³C NMR spectrum of 2-methylhenicosane offers direct evidence for the number of unique carbon environments in the molecule. docbrown.info Due to the molecule's asymmetry, each of the 22 carbon atoms is chemically non-equivalent, resulting in 22 distinct signals in the proton-decoupled ¹³C NMR spectrum. The chemical shifts (δ) of these signals are indicative of the local electronic environment of each carbon atom. libretexts.org

The carbon atoms of the long n-nonadecyl chain exhibit characteristic chemical shifts for aliphatic hydrocarbons, typically found between 10 and 35 ppm. libretexts.orgweebly.com The presence of the methyl branch at the C2 position introduces distinct shifts for the carbons at and near the branch point. For instance, the C1 (terminal methyl on the long chain), the C2 (methine carbon), the C3, and the methyl branch carbon (C1') will have unique chemical shifts compared to a linear heneicosane (B133394) molecule. docbrown.infodocbrown.info The methine carbon (C2) is expected to have a chemical shift in the range of 25-35 ppm, while the terminal methyl carbons will appear further upfield. libretexts.org

| Carbon Atom | Predicted Chemical Shift (ppm) Range | Notes |

|---|---|---|

| C1 (Terminal CH₃) | 10 - 15 | Terminal methyl group at the end of the long chain. |

| C1' (Branch CH₃) | 20 - 30 | Methyl group attached to the C2 position. |

| C2 (Methine CH) | 25 - 35 | The carbon atom where the methyl branch is attached. |

| C3-C20 (Backbone CH₂) | 16 - 35 | Methylene (B1212753) groups of the long aliphatic chain. Carbons closer to the branch or terminals will have slightly different shifts. |

| C21 (Terminal CH₃) | 10 - 15 | Terminal methyl group of the nineteen-carbon chain. |

Note: The table presents generalized predicted chemical shift ranges based on typical values for branched alkanes. Actual experimental values may vary. libretexts.orgcaspre.canmrdb.org

Advanced Multi-Dimensional NMR Techniques for Stereochemical Assignments

While 1D NMR confirms the basic carbon skeleton, multi-dimensional NMR techniques are essential for verifying atomic connectivity and determining stereochemistry. weebly.comslideshare.net

Correlation Spectroscopy (COSY) is a 2D NMR experiment that identifies proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are adjacent to one another. slideshare.net For 2-methylhenicosane, COSY would show correlations between the methine proton at C2 and the protons of the adjacent methylene group (C3) and the methyl branch (C1').

Heteronuclear Single Quantum Coherence (HSQC) is a 2D NMR technique that correlates proton signals with the signals of directly attached heteronuclei, typically ¹³C. pressbooks.pub An HSQC spectrum of 2-methylhenicosane would show a cross-peak for each C-H bond, definitively linking each proton signal to its corresponding carbon signal. pressbooks.pub This is crucial for assigning the complex ¹H and ¹³C spectra.

The C2 carbon of 2-methylhenicosane is a chiral center. Distinguishing between the (R) and (S) enantiomers requires specialized NMR techniques. kit.edu This can be achieved by using chiral aligning media, which induce small differences in the NMR parameters of the two enantiomers, allowing for their differentiation. kit.eduresearchgate.net Another approach involves derivatization with a chiral agent to form diastereomers, which are distinguishable by standard NMR. kit.edu

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. spcmc.ac.inacs.orgresearchgate.net The resulting spectra serve as a unique "fingerprint" for 2-methylhenicosane, allowing for its identification and analysis of its functional groups. orgchemboulder.com

As an alkane, the IR spectrum of 2-methylhenicosane is characterized by absorptions corresponding to C-H stretching and bending vibrations. orgchemboulder.com Key expected absorption bands include:

Raman spectroscopy provides complementary information. While IR spectroscopy is more sensitive to polar bonds, Raman is more sensitive to non-polar, symmetric bonds. acs.org Therefore, the C-C backbone vibrations of the long alkane chain would be more prominent in the Raman spectrum. The combination of IR and Raman provides a more complete vibrational profile of the molecule.

Isotopic Analysis Techniques

Isotopic analysis provides information beyond molecular structure, offering insights into the origin, formation pathways, and quantification of 2-methylhenicosane.

Stable Carbon Isotope Ratio Analysis in Source Tracing and Environmental Studies

The analysis of the stable carbon isotope ratio (δ¹³C) is a powerful tool for tracing the sources of organic compounds in environmental samples. scielo.brscielo.br The δ¹³C value of 2-methylhenicosane can help distinguish between biogenic (from living organisms) and petrogenic (from petroleum) sources. scielo.brresearchgate.net Generally, n-alkanes and branched alkanes from terrestrial higher plants (C3 plants) have more negative δ¹³C values (e.g., -31.9‰ ± 0.6‰ for n-C29) compared to those from marine algae or petroleum sources, which are typically more enriched in ¹³C. scielo.brrhhz.net By measuring the specific δ¹³C of 2-methylhenicosane in a sample (e.g., sediment or air), scientists can infer its likely origin, which is valuable in pollution studies and petroleum exploration. lyellcollection.orgscience.govresearchgate.net

Deuterium Labeling and Isotope Dilution Mass Spectrometry for Mechanistic Investigations

Deuterium (²H or D) labeling is a key technique for studying reaction mechanisms. researchgate.net By selectively replacing hydrogen atoms in 2-methylhenicosane with deuterium, chemists can track the movement of atoms during a chemical transformation, such as catalytic cracking or oxidation. researchgate.netcaltech.edudicp.ac.cnorganic-chemistry.org This provides detailed mechanistic insights that are otherwise difficult to obtain.

Isotope Dilution Mass Spectrometry (IDMS) is a high-precision method for quantifying compounds. tandfonline.comresearcher.life To quantify 2-methylhenicosane in a complex mixture, a known amount of a deuterium-labeled version of the molecule (e.g., 2-methylhenicosane-d₄₆) is added to the sample as an internal standard. tandfonline.comsigmaaldrich.comamericanlaboratory.com The sample is then analyzed by Gas Chromatography-Mass Spectrometry (GC-MS). Because the labeled and unlabeled compounds have nearly identical chemical properties but different masses, they can be separated and detected. By comparing the signal ratio of the native compound to its isotopic standard, a highly accurate and precise quantification can be achieved, correcting for any sample loss during preparation and analysis. tandfonline.comnih.gov

Integration of Advanced Data Processing and Chemometric Methods

The large and complex datasets generated by advanced analytical techniques necessitate the use of sophisticated data processing and chemometric methods for the effective characterization of 2-Methylhenicosane. Chemometrics, the science of extracting information from chemical systems using mathematical and statistical methods, plays a crucial role in deconvoluting, analyzing, and interpreting this data. petro-online.com These methods are essential for enhancing the resolution of complex mixtures, identifying individual components, and quantifying their relative abundances.

Chemometric approaches are widely applied in the analysis of hydrocarbons. nih.gov Techniques such as Principal Component Analysis (PCA), Partial Least Squares Regression (PLSR), and Multivariate Curve Resolution-Alternating Least Squares (MCR-ALS) are instrumental in handling the vast datasets from spectroscopic and chromatographic analyses. nih.govnih.gov These methods can help to identify patterns and correlations within the data that are not apparent from visual inspection alone.

For instance, in the context of analyzing branched alkanes like 2-Methylhenicosane within complex hydrocarbon mixtures, chemometrics can be used to:

Deconvolute Overlapping Signals: In techniques like GC-MS and NMR, signals from different isomers and related compounds can overlap. Chemometric algorithms can help to separate these overlapping signals, allowing for more accurate identification and quantification.

Enhance Signal-to-Noise Ratio: Advanced signal processing techniques can filter out random noise from the analytical signal, thereby improving the sensitivity and accuracy of the measurement.

Pattern Recognition and Classification: Chemometric models can be trained to recognize the unique spectral or chromatographic "fingerprint" of 2-Methylhenicosane and other related compounds. This is particularly useful for source apportionment of petroleum hydrocarbons and for monitoring changes in environmental samples. nih.gov

Quantitative Modeling: PLSR and other regression methods can be used to build predictive models that correlate spectral data with the concentration of 2-Methylhenicosane. nih.govredalyc.org This allows for rapid and non-destructive quantification without the need for extensive sample preparation.

A notable application of chemometrics is the analysis of 2D NMR data. For complex mixtures containing linear and branched alkanes, the projection of 2D double-quantum filtered correlation spectroscopy (DQF-COSY) NMR spectra can be analyzed using PLSR. nih.gov This approach has been shown to successfully estimate the mole percentage of branched species with a low root-mean-square error of prediction (RMSEP). nih.gov Specifically, it allows for the discrimination and quantification of 2-methyl alkanes from other isomers and linear alkanes in a mixture. nih.gov

Furthermore, the integration of data from multiple analytical platforms, often referred to as data fusion, can provide a more comprehensive characterization of 2-Methylhenicosane. By combining, for example, high-resolution mass spectrometry data with NMR or infrared spectroscopy data, a more complete picture of the molecular structure and its chemical environment can be obtained. Chemometric tools are essential for managing and interpreting such multi-modal datasets.

The table below summarizes some of the key chemometric methods and their applications in the analysis of branched alkanes.

| Chemometric Method | Application in Branched Alkane Analysis | Key Benefit |

| Principal Component Analysis (PCA) | Exploratory data analysis, pattern recognition, and outlier detection in large spectroscopic or chromatographic datasets. nih.govnih.gov | Reduces the dimensionality of complex data, highlighting the most significant sources of variation. nih.gov |

| Partial Least Squares Regression (PLSR) | Quantitative analysis, correlating spectral data (e.g., NMR, IR) with the concentration of specific branched alkanes. nih.govredalyc.org | Builds robust calibration models even in the presence of interfering compounds and instrumental noise. redalyc.org |

| Multivariate Curve Resolution-Alternating Least Squares (MCR-ALS) | Deconvolution of co-eluting or overlapping signals in chromatography and spectroscopy to resolve the pure component profiles. | Enables the identification and quantification of individual components in complex mixtures without complete separation. |

| Hierarchical Cluster Analysis (HCA) | Classification of samples based on their chemical profiles, grouping similar samples together. researchgate.net | Reveals natural groupings within the data, which can be used for source identification or quality control. |

| Two-Dimensional Correlation Analysis (2D-COS) | Analysis of spectral changes induced by a perturbation (e.g., temperature, concentration), revealing correlations between different spectral features. | Enhances spectral resolution and helps in the assignment of bands to specific molecular vibrations or functional groups. |

Environmental Fate and Biogeochemical Cycling of 2 Methylhenicosane

Distribution and Transport Mechanisms in Environmental Compartments

The distribution of 2-methylhenicosane in the environment is largely controlled by partitioning processes between air, water, soil, and sediment. Its high molecular weight and non-polar nature are key determinants of its movement and accumulation in various environmental compartments.

Atmospheric Transport and Deposition Dynamics

With a molecular formula of C22H46, 2-methylhenicosane is classified as an Intermediate Volatility Organic Compound (IVOC). nih.govacs.org IVOCs are significant because they can exist in the atmosphere in both the gas and particle phases. The vapor pressure of long-chain alkanes is very low; for instance, the linear isomer n-henicosane has a vapor pressure of 8.73 x 10⁻⁵ mm Hg at 25°C. nih.gov This suggests that 2-methylhenicosane will have a similarly low volatility, with a significant fraction partitioning to aerosol particles.

Once in the atmosphere, these particles can be transported over long distances. The primary atmospheric loss process for gas-phase 2-methylhenicosane is oxidation by hydroxyl (OH) radicals. nih.gov This chemical transformation can lead to the formation of lower volatility products that condense to form Secondary Organic Aerosol (SOA), contributing to particulate matter levels in the atmosphere. nih.gov Studies on alkanes show that both the size and the branching of the carbon skeleton are dominant factors driving SOA yield. nih.gov Branched alkanes may be more prone to fragmentation during oxidation compared to their linear counterparts. acs.org Deposition occurs through both wet (precipitation) and dry deposition of these aerosols, transferring the compound from the atmosphere to aquatic and terrestrial surfaces.

Aquatic System Partitioning (Water Column, Sediment)

Due to its hydrophobic nature, 2-methylhenicosane has extremely low water solubility. Predictive models estimate its water solubility to be approximately 4.9 x 10⁻⁶ g/L. hmdb.ca This property, combined with a high octanol-water partition coefficient (LogP), predicted to be around 10.1, dictates its behavior in aquatic environments. hmdb.ca

These characteristics indicate a strong tendency for 2-methylhenicosane to partition out of the water column and adsorb to suspended solids and organic matter in sediment. guidechem.com For its linear isomer, n-henicosane, the estimated organic carbon-water (B12546825) partition coefficient (Koc) is 1.1 x 10⁶, which signifies that it is expected to be strongly adsorbed by sediment. guidechem.com Consequently, sediment acts as a primary sink for 2-methylhenicosane entering aquatic systems. While volatilization from the water surface can occur, it is expected to be significantly attenuated by this strong adsorption to sediment and suspended particles. guidechem.com An estimated bioconcentration factor (BCF) of 55 for n-henicosane suggests a moderate potential for accumulation in aquatic organisms. nih.govguidechem.com

| Property | Predicted Value | Source |

|---|---|---|

| Molecular Formula | C22H46 | nih.gov |

| Molecular Weight | 310.6 g/mol | nih.gov |

| Water Solubility | 4.9e-06 g/L | hmdb.ca |

| logP (Octanol-Water Partition Coefficient) | 10.18 | hmdb.ca |

Soil and Terrestrial Environment Interactions and Sorption Behavior

When introduced into terrestrial environments, 2-methylhenicosane is expected to be largely immobile. Its movement in soil is governed by its sorption characteristics, which are primarily related to the soil's organic carbon content. msu.rumdpi.com The high predicted LogP value and the high estimated Koc value for its linear isomer (n-henicosane) suggest that 2-methylhenicosane will bind strongly to soil organic matter. hmdb.caguidechem.com

This strong sorption significantly limits its mobility, reducing the likelihood of leaching into groundwater. guidechem.com According to classification schemes based on Koc values, a value of 1.1 x 10⁶ places n-henicosane in the "immobile" class, and 2-methylhenicosane is expected to behave similarly. guidechem.com Volatilization from moist soil surfaces can be a potential transport process, but it is substantially reduced by the strong adsorption to soil particles. guidechem.com On dry soil surfaces, volatilization is expected to be negligible due to the compound's low vapor pressure. guidechem.com

Degradation Pathways and Environmental Persistence

The persistence of 2-methylhenicosane in the environment is determined by its resistance to breakdown through both non-biological (abiotic) and biological (biotic) processes. Its chemical structure—a long, branched-chain alkane—plays a crucial role in its degradation rate.

Abiotic Transformation Processes (e.g., Photodegradation, Hydrolysis)

Abiotic degradation pathways for alkanes in soil and water are generally slow. 2-Methylhenicosane lacks functional groups that are susceptible to hydrolysis under typical environmental conditions (pH 5-9), so this process is not considered a significant fate pathway. nih.gov

Biotic Degradation by Microbial Communities and Enzyme Systems

The primary mechanism for the ultimate breakdown of 2-methylhenicosane in the environment is microbial degradation. nih.gov A wide variety of bacteria (such as Pseudomonas, Rhodococcus, and Bacillus species) and fungi possess the enzymatic machinery to degrade hydrocarbons. sbmicrobiologia.org.brmdpi.com The typical aerobic degradation pathway for alkanes involves an initial oxidation of a terminal methyl group by a monooxygenase enzyme to form a primary alcohol. This is followed by further oxidation to an aldehyde and then a fatty acid, which can then enter the central metabolism of the microorganism. mdpi.com Some microbes can also initiate attack at a sub-terminal carbon, a common pathway for branched alkanes. mdpi.comasm.org

However, the structure of 2-methylhenicosane influences its bioavailability and susceptibility to microbial attack. Several factors lead to its relative persistence:

Chain Length: Longer-chain alkanes are generally degraded more slowly than shorter-chain ones due to their lower water solubility and bioavailability. asm.org

Branching: Branched alkanes are typically more resistant to microbial degradation than their linear counterparts. nih.govsbmicrobiologia.org.br The methyl branch can sterically hinder the enzymatic attack, making the molecule more recalcitrant. rsc.org For example, the branched alkane pristane (B154290) is known for its resistance to biodegradation. sbmicrobiologia.org.br

Therefore, while biotic degradation is the main removal pathway, the degradation of 2-methylhenicosane is expected to be slow, leading to its persistence in soil and sediment. rsc.orgontosight.ai

| Factor | Influence on Degradation | Reason |

|---|---|---|

| Long Carbon Chain (C22) | Decreases degradation rate | Low water solubility and bioavailability. asm.org |

| Methyl Branching | Decreases degradation rate | Steric hindrance for enzymatic attack; more recalcitrant than linear alkanes. nih.govsbmicrobiologia.org.br |

| Environmental Compartment | Slower in anaerobic sediment/soil | Aerobic degradation pathways are generally more efficient for alkanes. |

Kinetics of Environmental Transformation and Influencing Factors

The environmental persistence of 2-methylhenicosane is determined by the rate of its transformation through processes like biodegradation and oxidation. While specific kinetic data for 2-methylhenicosane is scarce, the behavior of long-chain and branched alkanes provides a strong framework for understanding its environmental fate.

The transformation of alkanes in the environment is not a simple, single-rate process. It can exhibit multiphasic kinetics, meaning different transformation systems may operate at varying substrate concentrations. For instance, a high-affinity, low-capacity system may be active at very low concentrations, while a low-affinity, high-capacity system operates at higher concentrations. nih.gov

Biodegradation is a primary pathway for the transformation of alkanes. enviro.wiki This process is highly dependent on the presence and adaptation of microbial communities capable of metabolizing such compounds. itrcweb.org Generally, linear alkanes are degraded more readily than their branched counterparts. enviro.wikiacs.org The position and degree of branching in a molecule like 2-methylhenicosane can influence the efficiency of microbial enzymatic attack. oup.com

Several environmental factors significantly influence the kinetics of these transformation processes:

| Influencing Factor | Effect on Transformation Kinetics |

| Molecular Structure | The branched structure of 2-methylhenicosane can decrease its susceptibility to biodegradation compared to linear alkanes of similar carbon length. enviro.wikiacs.org Branching can also reduce the ability of the alkane to undergo autoxidation, a process that contributes to the formation of secondary organic aerosols (SOA). hawaii.gov |

| Temperature | Higher temperatures generally increase the rate of microbial metabolism and enzymatic activity, accelerating biodegradation up to an optimal point. uni.lupjoes.com Conversely, lower temperatures reduce degradation rates. uni.lu |

| Oxygen Availability | Aerobic (oxygen-present) degradation of alkanes is typically rapid and efficient. enviro.wiki In anaerobic (oxygen-absent) conditions, transformation is significantly slower and proceeds through different biochemical pathways, such as fumarate (B1241708) addition. enviro.wiki |

| Nutrient Availability | The presence of essential nutrients like nitrogen and phosphorus is crucial for the growth and activity of hydrocarbon-degrading microbial populations. itrcweb.orguni.lu |

| Sunlight (Photooxidation) | Ultraviolet (UV) radiation from sunlight can initiate the photooxidation of hydrocarbons, contributing to their degradation in surface waters and the atmosphere. uni.lu This process is particularly relevant for the formation of secondary organic aerosols from long-chain alkanes. concawe.eu |

| Microbial Community | The presence of a diverse and adapted consortium of microorganisms is fundamental. Many bacteria and fungi possess the enzymatic machinery, such as oxygenases, required for the initial, rate-limiting step of alkane degradation. enviro.wikioup.com |

Bioaccumulation Potential and Trophic Transfer within Ecosystems

Bioaccumulation is the process where a substance builds up in an organism from its surrounding environment (e.g., water) and through its diet. nist.gov This is a critical consideration for long-chain alkanes like 2-methylhenicosane due to their chemical properties. The potential for a chemical to bioaccumulate is often estimated by its octanol-water partition coefficient (Log Kow or LogP), which measures its lipophilicity, or tendency to dissolve in fats and lipids. cup.edu.cn 2-Methylhenicosane has a very high predicted XLogP3 value of 11.8, indicating a strong affinity for fatty tissues and a high potential for bioaccumulation.

Trophic transfer is the movement of contaminants through a food web, from prey to predator. researchgate.net When a contaminant's concentration increases at successively higher levels in the food chain, the process is called biomagnification. researchgate.net While considerable trophic transfer can occur for many chemicals, true biomagnification is less common. nist.gov

For long-chain alkanes, the primary route of accumulation in aquatic organisms is often through the ingestion of food rather than direct uptake from water. acs.org Studies on related compounds, such as chlorinated paraffins, have shown that factors like the lipid content of the organism's tissues play a key role in their accumulation. mdpi.com However, results on whether long-chain alkanes biomagnify can be inconsistent and may be influenced by the specific structure of the food web, the organism's metabolism, and other environmental parameters. mdpi.com The ability of higher-trophic-level organisms to metabolize and eliminate these compounds can sometimes lead to biodilution (a decrease in concentration up the food web) rather than biomagnification. mdpi.com

Given the high lipophilicity of 2-methylhenicosane, it is expected to bioaccumulate in organisms. However, without specific studies on its trophic transfer, it is difficult to definitively conclude whether it would biomagnify or biodilute in a given ecosystem.

Methodologies for Environmental Monitoring and Risk Assessment of Hydrocarbons

Monitoring for hydrocarbons like 2-methylhenicosane in environmental matrices such as water, soil, and air requires sophisticated analytical techniques. Risk assessment involves using the data from this monitoring to determine the potential for harm to human health and ecosystems.

Environmental Monitoring: A variety of methods are employed to detect and quantify hydrocarbons in the environment. The choice of method often depends on the required sensitivity, selectivity, and the nature of the sample. nih.govfishersci.ca

| Methodology | Principle | Application for Hydrocarbons |

| Gas Chromatography (GC) | Separates volatile compounds in a mixture based on their physical and chemical properties as they pass through a column. It is often paired with a detector. wikipedia.org | A foundational technique for separating complex hydrocarbon mixtures from environmental samples. wikipedia.org |

| Flame Ionization Detector (FID) | A common detector for GC that is highly sensitive to hydrocarbons. It combusts the compounds as they exit the GC column, producing ions that generate a measurable current. wikipedia.org | Well-suited for quantifying total petroleum hydrocarbons (TPH) and individual alkanes. wikipedia.org |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Combines the separation power of GC with the identification capabilities of mass spectrometry, which separates ions based on their mass-to-charge ratio. wikipedia.org | Provides definitive identification of specific hydrocarbon compounds, like 2-methylhenicosane, by providing both retention time and a mass spectrum (a molecular fingerprint). cup.edu.cnwikipedia.org |

| Chemical Sensors | Devices that use various detection principles (e.g., optical, electrochemical, piezoelectric) to produce a signal in response to a specific chemical or class of chemicals. nih.govnih.gov | Offer the potential for rapid, low-cost, and continuous in-situ monitoring of hydrocarbons in air and water, with some sensors capable of detecting linear hydrocarbons at parts-per-billion (ppb) levels. nih.govnih.gov |

| Infrared (IR) Spectroscopy | Measures the absorption of infrared radiation by a sample, which is characteristic of its molecular structure. researchgate.netfishersci.ca | Can be used for the determination of total petroleum hydrocarbons (TPH). researchgate.net |

Risk Assessment: Environmental risk assessment for petroleum substances is a structured process to evaluate potential adverse effects. researchgate.net Given that petroleum products are complex mixtures of hundreds of hydrocarbons, assessing risk is not straightforward. concawe.eu

The process generally follows these steps:

Hazard Identification: Determining if the substance has the potential to cause harm. For most hydrocarbons, the primary environmental mode of action is baseline toxicity (narcosis). oup.com Long-chain alkanes like 2-methylhenicosane are generally not classified as carcinogenic. concawe.eu

Exposure Assessment: Quantifying the concentration of the substance in environmental compartments (air, water, soil). This involves using the monitoring data described above and environmental fate models. nih.gov

Effects Assessment: Determining the concentration below which unacceptable effects on organisms are unlikely to occur. This value is known as the Predicted No-Effect Concentration (PNEC). concawe.eu

Risk Characterization: Comparing the Predicted Environmental Concentration (PEC) with the PNEC. If the PEC/PNEC ratio is greater than 1, it indicates a potential risk, which may trigger further investigation or risk management actions. concawe.euclaire.co.uk

A common approach for complex mixtures is the Hydrocarbon Block Method . This method groups hydrocarbons with similar physicochemical and toxicological properties into "blocks." The risk is then assessed for each block, and the results are combined to characterize the risk of the entire substance. concawe.eu This allows for a more refined assessment than simply using a single value for Total Petroleum Hydrocarbons (TPH). researchgate.netclaire.co.uk

Research Gaps and Future Perspectives in 2 Methylhenicosane Research

Elucidation of Unidentified Biosynthetic Enzymes and Regulatory Networks

The biosynthesis of very-long-chain alkanes (VLCAs), including methyl-branched variants like 2-methylhenicosane, is a complex process that is not yet fully understood. In plants, the synthesis of VLCAs involves a complex of enzymes, with CER1 and CER3 identified as core components responsible for the conversion of very-long-chain fatty acyl-CoAs into alkanes. core.ac.ukoup.com The production of branched alkanes requires specific precursors. Studies in insects, such as the housefly and the German cockroach, have shown that propionate, derived from amino acids like valine and isoleucine, is incorporated as the methyl branch unit during the initial stages of chain synthesis. nih.govpsu.edu

However, the precise enzymatic machinery and regulatory networks governing the biosynthesis of a C22 methyl-branched alkane like 2-methylhenicosane remain largely uncharacterized. Future research should focus on:

Identification of specific elongase and decarbonylase enzymes: While general enzyme families are known, the specific enzymes responsible for elongating the fatty acid chain to 22 carbons and introducing the methyl group at the second position need to be identified.

Understanding regulatory mechanisms: The genetic and environmental factors that regulate the expression of these biosynthetic genes are crucial. Research into the transcriptional control and signaling pathways that modulate 2-methylhenicosane production in various organisms is needed. nih.gov

Exploring alternative biosynthetic pathways: While the fatty acid elongation and decarbonylation pathway is prominent, the existence of other biosynthetic routes in different organisms cannot be ruled out.

Development of Novel Enantioselective Synthetic Strategies for Branched Alkanes

The presence of a stereocenter at the C-2 position of 2-methylhenicosane implies the existence of (R) and (S) enantiomers, which may have distinct biological activities. The development of synthetic methods that can selectively produce one enantiomer over the other is a significant challenge in organic chemistry. Current strategies for the enantioselective synthesis of branched alkanes often involve multi-step processes. acs.org

Future research in this area should aim to:

Develop catalytic asymmetric methods: The use of chiral catalysts to directly introduce the methyl group in an enantioselective manner would be a highly efficient approach. rsc.org

Utilize chiral building blocks: Synthesizing 2-methylhenicosane from readily available chiral precursors is another viable strategy. harvard.edu

Explore biocatalytic approaches: The use of enzymes to perform stereoselective reactions could offer a green and efficient alternative to traditional chemical synthesis. researchgate.net

A comparative table of potential synthetic strategies is presented below:

| Synthetic Strategy | Advantages | Disadvantages |

| Catalytic Asymmetric Synthesis | High efficiency, potential for high enantioselectivity. | Catalyst development can be challenging and expensive. |

| Chiral Pool Synthesis | Utilizes naturally occurring chiral molecules. | Limited by the availability of suitable starting materials. |

| Biocatalysis | High stereoselectivity, environmentally friendly. | Enzyme stability and substrate scope can be limiting. |

Advancements in High-Throughput and Miniaturized Analytical Methodologies

The detection and quantification of 2-methylhenicosane in complex biological and environmental samples require sensitive and efficient analytical techniques. Current methods often rely on gas chromatography-mass spectrometry (GC-MS), which can be time-consuming and require extensive sample preparation. researchgate.nettechnologynetworks.com

Future advancements should focus on:

High-throughput screening (HTS) methods: Developing rapid screening techniques is crucial for identifying microorganisms or engineered strains that produce high levels of 2-methylhenicosane. nih.govresearchgate.netscienceopen.comum.edu.my Nile red staining, for instance, has been used to screen for bacteria producing long-chain hydrocarbons by detecting fluorescent light emission. nih.govresearchgate.netscienceopen.com

Miniaturization of analytical systems: The development of miniaturized and portable GC-MS systems would enable in-situ analysis, reducing sample transport and degradation issues. researchgate.netbusinesswire.comshimadzu.com These systems are becoming increasingly important for environmental monitoring and process analytics. businesswire.com

Improved separation techniques: Enhancing the chromatographic separation of branched-alkane isomers is necessary for accurate quantification and identification.

Comprehensive Understanding of Ecological Functions and Inter-species Chemical Signaling

Branched alkanes, including 2-methylhenicosane, often function as semiochemicals, mediating interactions between organisms. For example, 2-methylhenicosane has been identified in the uropygial gland secretions of some bird species, suggesting a role in chemical communication. oup.comresearchgate.net Cuticular hydrocarbons in insects, which include branched alkanes, are critical for preventing desiccation and for chemical signaling in species recognition and mate choice. mdpi.com

Key research questions that remain to be answered include:

What is the specific ecological role of 2-methylhenicosane? Does it act as a pheromone, an allomone, or a kairomone in different ecological contexts?

How does it mediate inter-species signaling? Understanding how 2-methylhenicosane is perceived and processed by other organisms is crucial.

What is the significance of its chirality? Do the (R) and (S) enantiomers have different signaling functions?

Detailed Mechanistic Studies of Environmental Transformation Pathways and Fate Modeling

The environmental fate of long-chain branched alkanes like 2-methylhenicosane is a critical area of research, particularly in the context of bioremediation of hydrocarbon-contaminated sites. While it is known that various microorganisms can degrade long-chain and branched alkanes, the specific pathways and enzymes involved in the breakdown of 2-methylhenicosane are not well-defined. rsc.orgnih.govnih.govresearchgate.net

Future research should focus on:

Identifying microbial degradation pathways: Isolating and characterizing microorganisms capable of degrading 2-methylhenicosane and elucidating the enzymatic steps involved in its breakdown.

Mechanistic studies of abiotic degradation: Investigating the role of factors like photo-oxidation in the transformation of 2-methylhenicosane in the environment.

Developing predictive fate models: Creating computational models that can predict the transport, transformation, and persistence of 2-methylhenicosane in different environmental compartments.

Exploration of 2-Methylhenicosane Applications in Materials Science and Industrial Processes

Long-chain and branched alkanes have various industrial applications, primarily due to their physical properties. longdom.org They are major components of lubricating oils and can be used as additives to improve viscosity and friction properties. energy.govgoogle.commdpi.comchemrxiv.org Some synthetic polymers, like polyethylene (B3416737) and polypropylene, are essentially very long-chain alkanes. longdom.org

The potential applications of pure 2-methylhenicosane are largely unexplored and represent a significant research opportunity. Future investigations could explore its use as:

A specialty lubricant or additive: The branched structure of 2-methylhenicosane might confer unique lubricating properties.

A phase-change material: Long-chain alkanes are known to have potential for thermal energy storage.

A building block for novel polymers: The specific structure of 2-methylhenicosane could be exploited to create polymers with tailored properties.

Integration with Computational Chemistry and Chemoinformatics for Predictive Modeling

Computational chemistry and chemoinformatics offer powerful tools for predicting the properties and behavior of molecules like 2-methylhenicosane, thereby guiding experimental research. garethconduit.orgintofuture.orgcam.ac.ukacs.org Quantitative Structure-Property Relationship (QSPR) models can be developed to predict physical properties such as boiling point, viscosity, and heat capacity based on molecular descriptors. intofuture.orgresearchgate.net

Future directions in this area include:

Developing accurate QSPR models for branched alkanes: Creating robust models that can accurately predict the properties of long-chain branched alkanes is essential for screening potential applications.

Utilizing chemoinformatics databases: Leveraging large chemical databases can aid in identifying structurally similar compounds with known properties, providing insights into the potential characteristics of 2-methylhenicosane. unibe.chzenodo.orgosdd.netnist.govacs.org

Performing molecular dynamics simulations: Simulating the behavior of 2-methylhenicosane at the molecular level can provide a deeper understanding of its interactions and physical properties. cam.ac.uk

常见问题

Basic Research Questions

Q. What are the established methods for synthesizing and characterizing 2-methylhenicosane, and how can experimental reproducibility be ensured?

- Methodology : Synthesis typically involves catalytic alkylation of henicosane precursors, followed by purification via column chromatography. Characterization requires gas chromatography-mass spectrometry (GC-MS) for purity assessment and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) for structural confirmation. To ensure reproducibility, document reaction conditions (e.g., temperature, solvent ratios, catalyst loadings) in detail and cross-validate spectral data against reference libraries like NIST Chemistry WebBook . For novel derivatives, provide full spectral assignments and purity metrics (e.g., HPLC retention times) .

Q. How can researchers optimize analytical techniques (e.g., GC-MS) for detecting trace amounts of 2-methylhenicosane in complex matrices?

- Methodology : Use internal standards (e.g., deuterated analogs) to correct for matrix effects. Optimize ionization parameters (e.g., electron impact vs. chemical ionization) to enhance sensitivity. Validate methods using spiked recovery experiments and limit-of-detection (LOD) calculations. Cross-reference retention indices with databases to minimize misidentification .

Q. What are the key physicochemical properties of 2-methylhenicosane relevant to its behavior in experimental systems?

- Methodology : Determine logP values via shake-flask or HPLC methods to assess hydrophobicity. Measure melting points and vapor pressure using differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA). These properties inform solvent selection for extraction and stability under storage conditions .

Advanced Research Questions

Q. How can conflicting data on the environmental persistence or toxicity of 2-methylhenicosane be systematically evaluated?

- Methodology : Apply evidence quality frameworks (e.g., GRADE or FINER criteria) to assess bias, inconsistency, and indirectness in existing studies . For toxicity studies, re-evaluate dose-response relationships using standardized models (e.g., OECD guidelines) and perform meta-analyses to reconcile variability. Address publication bias by including grey literature and pre-registered studies .

Q. What experimental designs are suitable for studying the interaction of 2-methylhenicosane with biological membranes or lipid bilayers?

- Methodology : Employ Langmuir-Blodgett troughs to measure surface pressure-area isotherms, or use fluorescence anisotropy to assess membrane fluidity changes. Pair these with molecular dynamics simulations to predict insertion energetics. Validate findings using cell-based assays (e.g., hemolysis or permeability tests) .

Q. How can computational chemistry tools (e.g., QSAR or molecular docking) predict the reactivity or environmental fate of 2-methylhenicosane?

- Methodology : Develop quantitative structure-activity relationship (QSAR) models using descriptors like molar refractivity or topological polar surface area. For environmental fate, apply fugacity models to predict partitioning into air/water/soil. Validate predictions with experimental half-life data from photolysis or biodegradation studies .

Q. What strategies resolve contradictions in reported spectral data (e.g., NMR or IR) for 2-methylhenicosane derivatives?

- Methodology : Re-examine sample purity (e.g., via elemental analysis) and solvent effects on chemical shifts. Cross-validate spectra with synthetic replicates and reference compounds. For ambiguous peaks, use 2D NMR techniques (e.g., COSY, HSQC) to assign signals unambiguously .

Methodological Best Practices

- Data Presentation : Avoid redundant tables; prioritize supplementary files for large datasets (e.g., raw spectral data) .

- Ethical Reporting : Disclose funding sources and conflicts of interest. For human cell line studies, adhere to institutional review board (IRB) protocols .

- Literature Review : Use structured frameworks like PICO to formulate hypotheses and ensure alignment with existing knowledge gaps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。